2H-chromen-6-ol

Vue d'ensemble

Description

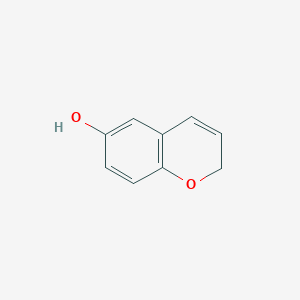

2H-chromen-6-ol: is a heterocyclic compound that belongs to the family of chromenes. It is characterized by a benzopyran ring system with a hydroxyl group at the sixth position. This compound is known for its diverse biological activities and is found in various natural products, pharmaceutical agents, and biologically relevant molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromen-6-ol can be achieved through several methods. One common approach involves the cyclization of substituted 1,4-benzoquinones. For instance, the Pechmann reaction, which involves the condensation of phenols with β-ketoesters in the presence of acid catalysts, is a widely used method . Another method includes the use of metal-based catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2H-chromen-6-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding quinones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes .

Applications De Recherche Scientifique

2H-chromen-6-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.

Industry: this compound is used in the production of dyes, fragrances, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2H-chromen-6-ol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group at the sixth position can donate a proton to neutralize reactive oxygen species, thereby preventing cellular damage.

Anti-inflammatory Activity: It inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Anti-carcinogenic Activity: The compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

6-Hydroxychromanol: Similar in structure but with different biological activities.

Tocopherols (Vitamin E): These compounds also have a chromanol core and exhibit strong antioxidant properties.

Coumarins: Another class of benzopyran derivatives with diverse biological activities.

Uniqueness: 2H-chromen-6-ol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other chromenes and chromanols .

Activité Biologique

2H-chromen-6-ol, a member of the chromenol family, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological potential, including anti-cancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a bicyclic structure with hydroxyl and alkyl substituents that contribute to its biological activity. The compound can be represented as follows:

The presence of the hydroxyl group at the 6-position is significant for its interaction with biological targets.

Biological Activities

1. Anti-Cancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer effects. A study focusing on structure-activity relationships (SAR) found that specific analogs inhibited hypoxia-inducible factor (HIF) transcriptional activity in glioblastoma cells. For instance, compounds like N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)arylsulfonamides showed potent inhibition with IC50 values ranging from 1.5 to 17 μM under hypoxic conditions .

Table 1: Inhibition of HIF Activity by this compound Derivatives

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| 6a | 1.5 | Glioblastoma |

| 6g | 10 | Uveal Melanoma |

| 6e | 17 | Pancreatic Cancer |

2. Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has been implicated in modulating inflammatory pathways. A systematic review highlighted its role in reducing inflammatory cytokines and protecting against oxidative stress, which is crucial in conditions like multiple sclerosis (MS) and neurodegenerative diseases .

3. Mechanisms of Action

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of HIF Pathway : The compound downregulates HIF-1α levels, which is crucial for tumor growth under low oxygen conditions .

- Antioxidant Activity : It scavenges free radicals and reduces oxidative damage in neuronal cells, contributing to neuroprotection .

- Modulation of Immune Responses : By influencing cytokine production, it can alter immune cell function and reduce inflammation .

Case Studies

Several studies have explored the therapeutic potential of this compound derivatives:

- Glioblastoma Treatment : In vivo studies demonstrated that specific analogs significantly reduced tumor size in animal models, showcasing their potential as therapeutic agents against aggressive brain tumors .

- Neuroprotection in MS : Clinical trials have indicated that supplementation with chromenol derivatives can improve metabolic health and functional outcomes in MS patients by modulating immune responses and reducing inflammation .

Propriétés

IUPAC Name |

2H-chromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHHIXKSGGSPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96549-65-4 | |

| Record name | 2H-chromen-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.